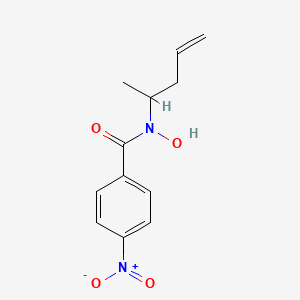
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a nitro group and a hydroxy group attached to the benzene ring, along with a pent-4-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide typically involves the following steps:
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation: The pent-4-en-2-yl group can be attached through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, hydroxylation, and alkylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function. The pent-4-en-2-yl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: Contains a hydroxy group attached to the benzamide core.
4-Nitrobenzamide: Contains a nitro group attached to the benzamide core.
Uniqueness
N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88382-10-9 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-hydroxy-4-nitro-N-pent-4-en-2-ylbenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-3-4-9(2)13(16)12(15)10-5-7-11(8-6-10)14(17)18/h3,5-9,16H,1,4H2,2H3 |
InChI Key |
YFIBJBACPPNFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















